Tri-(p-terphenyl-4-yl) amine
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Overview
Description
Tri-(p-terphenyl-4-yl) amine is a starburst precursor molecule based on π-electron systems. It is known for its relatively high glass-transition temperature of 132°C . This compound is part of a novel class of amorphous molecular materials, which makes it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-(p-terphenyl-4-yl) amine involves the Stevens rearrangement of ammonium ylides. This domino reaction includes β-elimination of secondary amine, forming a conjugated dienyne, which then forms a cyclic allene intermediate through an electrocyclic reaction. The subsequent 1,3- or 1,5-hydride shift rapidly produces the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Stevens rearrangement is a classical reaction often used in the synthesis of natural products and practically important amines of various structures .
Chemical Reactions Analysis
Types of Reactions
Tri-(p-terphenyl-4-yl) amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are stable in solution.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions often involve the use of catalysts like palladium in Suzuki coupling reactions.
Major Products Formed
Oxidation: Radical cations with strong absorption in the near-infrared region.
Reduction: Reduced amine derivatives.
Substitution: Various substituted terphenyl derivatives.
Scientific Research Applications
Tri-(p-terphenyl-4-yl) amine has a wide range of scientific research applications:
Chemistry: Used as a precursor for amorphous molecular materials with high glass-transition temperatures.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug development.
Industry: Used in the development of organic electroluminescent devices as a novel blue-emitting material.
Mechanism of Action
The mechanism of action of Tri-(p-terphenyl-4-yl) amine involves its π-electron system, which allows it to form stable radical cations upon oxidation. These radical cations exhibit strong absorption in the near-infrared region, making them useful in various optical applications . The compound’s molecular targets and pathways are primarily related to its ability to undergo charge transfer and form exciplexes, which are crucial in organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
Similar Compounds
Tri(biphenyl-4-yl)amine: Another starburst precursor molecule with a lower glass-transition temperature of 76°C.
Triphenylamine: Known for its use in near-infrared absorbing dyes.
Uniqueness
Tri-(p-terphenyl-4-yl) amine is unique due to its higher glass-transition temperature and its ability to form stable radical cations with strong near-infrared absorption . This makes it particularly valuable in the development of advanced materials for optical and electronic applications.
Properties
IUPAC Name |
4-(4-phenylphenyl)-N,N-bis[4-(4-phenylphenyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H39N/c1-4-10-40(11-5-1)43-16-22-46(23-17-43)49-28-34-52(35-29-49)55(53-36-30-50(31-37-53)47-24-18-44(19-25-47)41-12-6-2-7-13-41)54-38-32-51(33-39-54)48-26-20-45(21-27-48)42-14-8-3-9-15-42/h1-39H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEELZNKFYGCZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H39N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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